4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate
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Overview
Description
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a Schiff base (imine) linkage and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate. The reaction can be represented as follows:
3,4-Dimethylbenzaldehyde+4-Methylbenzoic acid→4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive imine linkage.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate
- 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-chlorobenzoate
Uniqueness
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imine linkage and ester group make it versatile for various applications in synthesis and research.
Properties
Molecular Formula |
C23H21NO2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-[(3,4-dimethylphenyl)iminomethyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H21NO2/c1-16-4-9-20(10-5-16)23(25)26-22-12-7-19(8-13-22)15-24-21-11-6-17(2)18(3)14-21/h4-15H,1-3H3 |
InChI Key |
UUEMSJBXANKWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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